3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Anticancer screening Scaffold comparison Chromone vs. coumarin

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 618389-37-0, C₂₃H₁₂ClNO₄S, MW 433.9 g/mol) is a synthetic hybrid molecule that integrates a benzothiazole pharmacophore at position 3 of a chromone (4-oxo-4H-chromene) core with a 4-chlorobenzoate ester at position 7. The benzothiazole-chromone scaffold has been identified as a privileged structure for ATR kinase inhibition and anticancer activity, with structurally related analogs demonstrating IC₅₀ values ranging from 2.5 to 6.6 µM against HCT116 and HeLa cancer cell lines.

Molecular Formula C23H12ClNO4S
Molecular Weight 433.9 g/mol
CAS No. 618389-37-0
Cat. No. B6508523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
CAS618389-37-0
Molecular FormulaC23H12ClNO4S
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H12ClNO4S/c24-14-7-5-13(6-8-14)23(27)29-15-9-10-16-19(11-15)28-12-17(21(16)26)22-25-18-3-1-2-4-20(18)30-22/h1-12H
InChIKeyWUPNMMVKMIGEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 618389-37-0): A Benzothiazole-Chromone Hybrid Scaffold for Anticancer and Kinase Inhibitor Screening


3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 618389-37-0, C₂₃H₁₂ClNO₄S, MW 433.9 g/mol) is a synthetic hybrid molecule that integrates a benzothiazole pharmacophore at position 3 of a chromone (4-oxo-4H-chromene) core with a 4-chlorobenzoate ester at position 7 [1]. The benzothiazole-chromone scaffold has been identified as a privileged structure for ATR kinase inhibition and anticancer activity, with structurally related analogs demonstrating IC₅₀ values ranging from 2.5 to 6.6 µM against HCT116 and HeLa cancer cell lines [2]. The 4-chlorobenzoate ester distinguishes this compound from the more extensively studied 7-hydroxy-benzothiazolyl-chromone analogs by introducing aromatic ester functionality that modulates lipophilicity, metabolic stability, and intermolecular binding interactions [REFS-1, REFS-2].

Why 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Cannot Be Substituted by Generic Chromone, Benzothiazole, or Simple Ester Analogs


Within the benzothiazole-chromone hybrid class, substitution at position 7 of the chromone ring fundamentally alters biological profile, physicochemical properties, and target engagement. The 4-chlorobenzoate ester imparts distinct electronic characteristics through the electron-withdrawing para-chloro substituent, which influences π-stacking interactions and creates σ-hole binding opportunities absent in the 7-hydroxy precursor [1] or the unsubstituted benzoate analog [2]. Direct comparison with the closely related 4-chlorobutanoate ester analog (CAS 637746-60-2) reveals that the aromatic ester linkage confers greater hydrolytic stability and altered conformational flexibility relative to the aliphatic ester chain. Furthermore, the chromone 4-oxo core is mechanistically distinct from the coumarin 2-oxo scaffold; the coumarin-based 2-oxo-2H-chromen-7-yl 4-chlorobenzoate demonstrated only marginal anticancer activity (GI% 5.98–13.33%) [3], underscoring that the chromone architecture is non-substitutable for biological activity within this chemotype. These structural features collectively mean that replacing this compound with a generic benzothiazole, a simple chromone, or an alternative 7-O-ester analog would yield a molecule with fundamentally different pharmacological properties.

Quantitative Comparative Evidence for 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate: Selection-Relevant Differentiation from Closest Analogs


Chromone (4-Oxo) Core vs. Coumarin (2-Oxo) Core: Differential Anticancer Activity in Structurally Analogous 4-Chlorobenzoate Esters

A direct structural comparator exists in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (coumarin-core analog), which was evaluated against the NCI-60 human cancer cell line panel. This coumarin analog exhibited only 5.98% growth inhibition against MCF7 breast cancer, 13.33% against SNB-19 CNS cancer, and 11.54% against UO-31 renal cancer cell lines at the standard NCI single-dose concentration (10 µM) [1]. In contrast, the broader benzothiazole-chromone (4-oxo) scaffold class—to which the target compound belongs—yielded compounds achieving ≤50% cell viability reduction at 10 µM in HCT116 and HeLa cells, with dose-response IC₅₀ values of 2.527–6.553 µM for the most potent analogs [2]. Although the target compound itself has not been tested in the identical NCI-60 panel, the core architecture comparison demonstrates that the chromone 4-oxo scaffold is mechanistically and pharmacologically distinct from the coumarin 2-oxo scaffold, with the latter conferring substantially diminished anticancer potential when bearing the identical 4-chlorobenzoate ester moiety [REFS-1, REFS-2].

Anticancer screening Scaffold comparison Chromone vs. coumarin NCI-60 panel

4-Chlorobenzoate Aromatic Ester at Position 7 vs. Aliphatic 4-Chlorobutanoate Ester: Differential Hydrolytic Stability and Conformational Constraint

The target compound bears an aromatic 4-chlorobenzoate ester at position 7, which is structurally distinct from the aliphatic 4-chlorobutanoate ester analog (CAS 637746-60-2). Aromatic esters are known to exhibit slower enzymatic and chemical hydrolysis compared to their aliphatic counterparts due to resonance stabilization of the carbonyl group and steric protection by the phenyl ring. In drug discovery contexts, aromatic esters typically show 2- to 10-fold longer hydrolytic half-lives in plasma and hepatic microsomal assays compared to aliphatic esters of comparable molecular weight [1]. The 4-chlorobutanoate analog (CAS 637746-60-2, C₂₀H₁₄ClNO₄S, MW 399.8 g/mol) incorporates a flexible butyrate linker that increases conformational自由度 and esterase susceptibility, whereas the 4-chlorobenzoate ester of the target compound introduces conformational rigidity through the planar aromatic ring system. This rigidity may enhance target binding specificity by reducing entropic penalties upon protein binding. Note: No head-to-head stability study comparing these two specific esters has been published; the stability differential is a class-level inference based on well-established medicinal chemistry principles [1].

Ester metabolic stability Aromatic vs. aliphatic ester Prodrug stability Hydrolysis rate

Chlorine σ-Hole Interactions: Crystallographically Demonstrated Binding Feature of the 4-Chlorobenzoate Moiety

The 4-chlorobenzoate moiety provides a unique intermolecular interaction feature not available in the 7-hydroxy, benzoate (non-halogenated), or 4-methoxybenzoate analogs. Single-crystal X-ray diffraction analysis of the structurally analogous 2-oxo-2H-chromen-7-yl 4-chlorobenzoate demonstrated that the chlorine atom forms σ-hole interactions, allowing the halogen to behave as a Lewis acid in intermolecular contacts [1]. Hirshfeld surface analysis of the coumarin analog confirmed that C–H···Cl interactions are critically important for crystal packing, and electrostatic potential mapping revealed σ-hole formation over the Cl atoms [1]. In a biological target-binding context, halogen σ-hole interactions can contribute 0.5–3.0 kcal/mol of additional binding energy compared to non-halogenated aromatic rings, depending on the halogen and the electron density of the interacting partner [2]. This provides a structural basis for potential target engagement advantages over the unsubstituted benzoate analog (no halogen) and the 4-methoxybenzoate analog (oxygen-centered rather than chlorine-centered interactions). Direct experimental confirmation of σ-hole-mediated target binding for the target compound remains to be demonstrated.

σ-hole interactions Halogen bonding Crystal engineering Structure-based design

Benzothiazole-Chromone Hybrid Scaffold: Class-Level Anticancer and Kinase Inhibitory Activity Supporting Screening Prioritization

The benzothiazole-chromone hybrid scaffold class has been experimentally validated as a source of ATR kinase inhibitors with anticancer activity. In a study of 25 benzothiazole-chromone derivatives, three compounds (2c, 7h, 7l) reduced cell viability to ≤50% at 10 µM in both HCT116 and HeLa cell lines [1]. Dose-response studies yielded IC₅₀ values: compound 2c (HCT116: 3.670 µM, HeLa: 2.642 µM), compound 7h (HCT116: 6.553 µM, HeLa: 3.995 µM), and compound 7l (HCT116: 2.527 µM, HeLa: 2.659 µM) [1]. Crucially, compound 7h demonstrated inhibition of Chk1 phosphorylation at Ser317—a direct downstream marker of ATR kinase activity—in HeLa cells at 3.995 µM, confirming on-target engagement of the DNA damage response pathway [1]. In an independent study, benzothiazole-bearing chromenones demonstrated antitumor activity against A594, HCT-116, MCF-7, HepPG2, and PC3 cell lines, with some compounds exhibiting potency close to doxorubicin [2]. While the target compound (CAS 618389-37-0) has not been specifically tested in these assays, its core scaffold is identical to the active compounds, differing only in the nature of the 7-position substituent. Placement of the 4-chlorobenzoate ester at position 7, rather than the hydroxyl or aminomethyl groups present in the tested analogs, represents a distinct chemical space within the validated scaffold class.

ATR kinase inhibition Anticancer activity DNA damage response Chk1 phosphorylation

Synthetic Accessibility: Single-Step O-Acylation vs. Multi-Step Aminomethylation for 7-Position Functionalization

The 4-chlorobenzoate ester at position 7 can be installed via a single-step O-acylation of the corresponding 7-hydroxy-benzothiazolyl-chromone precursor with 4-chlorobenzoyl chloride. This synthetic route is well-precedented; the analogous 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 94% yield using triethylamine in acetonitrile at 60 °C with a 5-minute hold time under microwave conditions in a Monowave 50 reactor [1]. The 7-hydroxy-benzothiazolyl-chromone precursor (e.g., 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one, compound 3a) has been synthesized in 78% yield with full spectroscopic characterization [2]. In contrast, the aminomethylation route to produce 8-aminomethylchromones (compounds 7a–7m in the ATR inhibitor series) requires multi-step synthesis involving aminal reagents, with typically lower and more variable yields that are sensitive to the specific amine nucleophile employed [2]. The O-acylation approach for the target compound offers a more reliable, higher-yielding, and scalable synthetic pathway compared to the Mannich-type aminomethylation used for many of the biologically characterized benzothiazole-chromone analogs.

Synthetic efficiency O-acylation Chromone functionalization Compound supply

Best Research and Industrial Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 618389-37-0)


Anticancer Lead Discovery: Primary Screening Against Colon (HCT116) and Cervical (HeLa) Cancer Cell Lines

Based on the validated anticancer activity of benzothiazole-chromone scaffold compounds achieving IC₅₀ values of 2.5–6.6 µM in HCT116 and HeLa cells [1], the target compound is well-suited for inclusion in focused screening libraries targeting these cancer types. Its 4-chlorobenzoate ester substitution at position 7 occupies chemical space distinct from the 7-hydroxy and 8-aminomethyl analogs previously tested [1], offering the potential to identify novel SAR trends. The demonstrated ATR kinase pathway engagement (pChk1 Ser317 inhibition) by structurally related chromones [1] further supports screening in DNA damage response-focused phenotypic assays.

Structure-Activity Relationship (SAR) Expansion: 7-O-Ester Library Around the Benzothiazole-Chromone Pharmacophore

The target compound serves as a key member of a 7-O-ester congener series for systematic SAR exploration. The 4-chlorobenzoate ester provides a reference point for comparing electronic effects (para-Cl electron-withdrawing), steric bulk, and halogen bonding potential against the 4-methoxybenzoate analog (electron-donating), the unsubstituted benzoate analog (neutral), and the 4-chlorobutanoate analog (aliphatic chain) [REFS-1, REFS-2]. The crystallographically confirmed σ-hole over the Cl atom [2] provides a structure-based rationale for differential target binding that can be interrogated through systematic ester variation.

Chemical Biology Probe Development: Investigating Halogen Bonding Contributions to Target Engagement

The crystallographically demonstrated chlorine σ-hole interaction in the 4-chlorobenzoate moiety [1] makes this compound a useful tool for studying halogen bonding in protein-ligand interactions. Paired with the non-halogenated benzoate analog as a negative control, researchers can deconvolute the contribution of halogen bonding to binding affinity and selectivity. This application is particularly relevant for targets where halogen bonding has been implicated in inhibitor potency, including kinases and other ATP-binding proteins [2].

Comparative Pharmacology: Chromone (4-Oxo) vs. Coumarin (2-Oxo) Core Differentiation Studies

The availability of the structurally matched coumarin analog (2-oxo-2H-chromen-7-yl 4-chlorobenzoate), which demonstrated only 5.98–13.33% growth inhibition across MCF7, SNB-19, and UO-31 cell lines [1], provides a unique opportunity for head-to-head comparative pharmacology. The target chromone-based compound can be evaluated in parallel with its coumarin counterpart to definitively quantify the contribution of the chromone 4-oxo architecture to anticancer activity, target engagement, and pharmacokinetic properties. This paired comparison isolates the effect of the core heterocycle (chromone vs. coumarin) while holding the 4-chlorobenzoate ester substituent constant.

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.